Scutellarin
Overview
Description
Scutellarin is a natural flavonoid compound predominantly found in plants such as Scutellaria baicalensis and Erigeron breviscapus . It is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . This compound has been traditionally used in Chinese medicine for treating various ailments, particularly cardiovascular and neurodegenerative diseases .
Mechanism of Action
Target of Action
Scutellarin, a natural flavonoid, has been found to interact with several targets. One of its primary targets is TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also targets BCL2, BAX, and fine cYTC to inhibit apoptosis and treat diabetes-induced endothelial cell damage . Additionally, it interacts with CD36, IL-1β, LC3, NQO1, and ox-LDL .
Mode of Action
This compound’s mode of action involves its interaction with these targets, leading to various changes. For instance, it binds to TNFR2 in tumor-associated regulatory T cells, contributing to its antitumor action . It also reduces the expression of BCL2, BAX, and fine cYTC, thereby inhibiting apoptosis and treating diabetes-induced endothelial cell damage .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the transforming growth factor-β1 (TGF-β1) signaling pathway , as well as its interaction with the extracellular signal-regulated kinase (Erk) and Wnt/β-catenin pathways . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .
Pharmacokinetics
This compound has low solubility, poor oral absorption, and low bioavailability . The absolute bioavailability of scutellarein, the aglycone of this compound, was found to be 7.0% after oral administration . A large amount of ingested this compound is metabolized into scutellarein in the gastrointestinal tract and then excreted with the feces, leading to the extremely low oral bioavailability of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has beneficial effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-inflammatory, anti-oxidation, anti-virus, treatment of metabolic diseases, and protection of kidney . It also ameliorates various features of diabetic nephropathy in vivo, including proteinuria, glomerular expansion, mesangial matrix accumulation, renal fibrosis, and podocyte injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Acidic conditions contribute to the stabilization of this compound in solution . The gender differences of pharmacokinetic parameters of this compound and scutellarein are due to the higher clearance and lower absorption in male rats .
Biochemical Analysis
Biochemical Properties
Scutellarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the hOATP1B3- and rOATP1B2-mediated transport of rosuvastatin . It also has a favorable therapeutic effect on diabetes-induced endothelial cell damage and retinopathy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis of ovarian and breast tumor cells in vitro . It also reduces the expression of BCL2, BAX, and fine cYTC, and inhibits apoptosis through a mitochondria-dependent pathway to treat diabetes-induced endothelial cell damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One mechanism of this compound’s antitumor action is to bind to TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to have a protective effect on diabetes-induced endothelial cell damage and retinopathy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, this compound was administered at a dosage of 50 mg/kg/day .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to improve lipid metabolism by downregulating the level of serum triglyceride (TG), cholesterol (CHO), and low-density lipoprotein (LDL) and upregulating the level of high-density lipoprotein (HDL) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to inhibit the hOATP1B3- and rOATP1B2-mediated transport of rosuvastatin .
Subcellular Localization
It is known that this compound can regulate the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scutellarin can be synthesized through several chemical reactions, including acetylation, aldolization, cyclization, and hydrolysis . One efficient method involves the synthesis of scutellarein, an in vivo metabolite of this compound, from 3,4,5-trimethoxyphenol in high yield . The reaction conditions typically involve the use of concentrated sulfuric acid and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as Scutellaria baicalensis and Erigeron breviscapus . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Scutellarin undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include concentrated sulfuric acid, hydrogen peroxide, and various organic solvents . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include scutellarein and other derivatives with modified pharmacological properties .
Scientific Research Applications
Scutellarin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Scutellarin is unique among flavonoids due to its wide range of pharmacological activities and its specific molecular targets. Similar compounds include:
Baicalin: Another flavonoid found in Scutellaria baicalensis with similar anti-inflammatory and antioxidant properties.
Scutellarein: An in vivo metabolite of this compound with enhanced absorption and protective effects against neuronal injury.
Hyperoside: A flavonoid with antioxidant and anti-inflammatory properties, commonly found in various plants.
This compound stands out due to its extensive use in traditional Chinese medicine and its broad spectrum of therapeutic effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSISFGPUUYILV-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336184 | |
Record name | Scutellarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27740-01-8, 116122-36-2 | |
Record name | Scutellarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutellarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Breviscapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scutellarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCUTELLARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.